Cas no 11032-98-7 (Desmycosin)

Desmycosin 化学的及び物理的性質
名前と識別子
-
- Tylosin,4A-O-de(2,6-dideoxy-3-C-methyl-a-L-ribo-hexopyranosyl)-
- Desmycosin
- 2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymeth
- 2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
- AC1O5OFO
- C01687
- CHEMBL43441
- Tylosin B
- Demycarosyltylosin
- 4A-O-De(2,6-dideoxy-3-C-Methyl-α-L-ribo-hexopyranosyl)tylosin
- 4'-O-De(2,6-dideoxy-3-C-methyl-α-L-ribo-hexopyranosyl)tyrosine [antibiotic]
- 5-O-De[4-O-(3-C-methyl-2,6-dideoxy-α-L-ribo-hexopyranosyl)-3-(dimethylamino)-3,6-dideoxy-β-D-glucopyranosyl]-5-O-[3-(dimethylamino)-3,6-dideoxy-β-D-glucopyranosyl]tyrosine [antibiotic]
- 2-((4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-(((2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-16-ethyl-4-hydroxy-15-((((2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methy
- DTXSID401016177
- 4A-O-De(2,6-dideoxy-3-C-methyl-alpha-L-ribo-hexopyranosyl)tylosin
- Tylosin, 4A-O-de(2,6-dideoxy-3-C-methyl-alpha-L-ribo-hexopyranosyl)-
- 11032-98-7
- Desmycosin (6CI,8CI); Oxacyclohexadecane, tylosin deriv.; 4A-O-De(2,6-dideoxy-3-C-methyl-?-L-ribo-hexopyranosyl)tylosin; Demycarosyltylosin; Tylosin B
- QRPHLEPFYLNRDA-NLGRAQRVSA-N
- Tylosin B (Desmycosin) 100 microg/mL in Acetonitrile
- J-002415
- Tylosin B (Desmycosin)
- Desmycosin (6CI,8CI); Oxacyclohexadecane, tylosin deriv.; 4A-O-De(2,6-dideoxy-3-C-methyl-a-L-ribo-hexopyranosyl)tylosin; Demycarosyltylosin; Tylosin B
- G79362
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- インチ: InChI=1S/C39H65NO14/c1-11-29-26(19-50-39-37(49-10)36(48-9)33(46)24(6)52-39)16-20(2)12-13-27(42)21(3)17-25(14-15-41)35(22(4)28(43)18-30(44)53-29)54-38-34(47)31(40(7)8)32(45)23(5)51-38/h12-13,15-16,21-26,28-29,31-39,43,45-47H,11,14,17-19H2,1-10H3/b13-12-,20-16+/t21-,22+,23-,24-,25+,26-,28-,29-,31+,32-,33-,34-,35-,36-,37-,38+,39-/m1/s1
- InChIKey: QRPHLEPFYLNRDA-QTHLLRCTSA-N
- ほほえんだ: O=CC[C@H]1C[C@@H](C)C(=O)C=CC(C)=C[C@H](CO[C@@H]2O[C@H](C)[C@@H](O)[C@@H](OC)[C@H]2OC)[C@@H](CC)OC(=O)C[C@@H](O)[C@H](C)[C@H]1O[C@@H]1O[C@H](C)[C@@H](O)[C@H](N(C)C)[C@H]1O |c:9,t:12,&1:3,5,14,17,19,21,23,26,29,36,38,40,42,44,46,48,52|
計算された属性
- せいみつぶんしりょう: 771.440506
- どういたいしつりょう: 771.440506
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 15
- 重原子数: 54
- 回転可能化学結合数: 11
- 複雑さ: 1260
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 17
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 2
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 200
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ゆうかいてん: Not available
- ふってん: 980.7±65.0 °C at 760 mmHg
- フラッシュポイント: 546.9±34.3 °C
- 屈折率: 1.541
- じょうきあつ: 0.0±0.6 mmHg at 25°C
Desmycosin セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Desmycosin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D296870-500mg |
Desmycosin |
11032-98-7 | 500mg |
$ 1271.00 | 2023-09-08 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-500155-100 mg |
Desmycosin, |
11032-98-7 | 100MG |
¥2,933.00 | 2023-07-10 | ||
A2B Chem LLC | AE15336-100mg |
tylosin B |
11032-98-7 | 95 | 100mg |
$538.00 | 2024-01-05 | |
A2B Chem LLC | AE15336-50mg |
tylosin B |
11032-98-7 | 95% | 50mg |
$624.00 | 2024-04-20 | |
TRC | D296870-25mg |
Desmycosin |
11032-98-7 | 25mg |
$ 135.00 | 2023-09-08 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-500155-100mg |
Desmycosin, |
11032-98-7 | 100mg |
¥2933.00 | 2023-09-05 | ||
A2B Chem LLC | AE15336-25mg |
tylosin B |
11032-98-7 | 95% | 25mg |
$388.00 | 2024-04-20 | |
1PlusChem | 1P008X3C-25mg |
tylosin B |
11032-98-7 | 95% | 25mg |
$333.00 | 2023-12-26 | |
SHENG KE LU SI SHENG WU JI SHU | sc-500155A-500mg |
Desmycosin, |
11032-98-7 | 500mg |
¥11304.00 | 2023-09-05 | ||
TRC | D296870-100mg |
Desmycosin |
11032-98-7 | 100mg |
$ 298.00 | 2023-09-08 |
Desmycosin 関連文献
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Uwe Rix,Carsten Fischer,Lily L. Remsing,Jürgen Rohr Nat. Prod. Rep. 2002 19 542
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2. Index pages
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3. Novel semisynthetic oxo and alkyl macrolide antibacterials and related derivativesAndrew G. Fishman,Alan K. Mallams,Mohindar S. Puar,Randall R. Rossman,Richard L. Stephens J. Chem. Soc. Perkin Trans. 1 1987 1189
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4. Semisynthetic macrolide antibacterials derived from tylosin. Synthesis of 3-O-acetyl-23-O-demycinosyl-4″-O-isovaleryltylosin and related compounds, as well as the 12,13-epoxy derivativesAndrew G. Fishman,Alan K. Mallams,Randall R. Rossman J. Chem. Soc. Perkin Trans. 1 1989 787
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Martyn Berry Q. Rev. Chem. Soc. 1963 17 343
-
6. Index pages
-
Luca Banfi,Andrea Basso,Chiara Lambruschini,Lisa Moni,Renata Riva Chem. Sci. 2021 12 15445
-
8. Synthesis of 20-dihydro-20-deoxy derivatives of 16-membered macrolide antibioticsAshit K. Ganguly,Yi-Tsung Liu,Olga Sarre J. Chem. Soc. Chem. Commun. 1983 1166
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9. Novel 3-O-α-L-cladinosyl sixteen-membered macrolide antibacterialsAlan K. Mallams,Randall R. Rossman J. Chem. Soc. Perkin Trans. 1 1989 799
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Alison M. Hill Nat. Prod. Rep. 2006 23 256
Desmycosinに関する追加情報
Exploring the Potential of Desmycosin: A Comprehensive Overview
Desmycosin, also known by its CAS number 11032-98-7, is a compound that has garnered significant attention in recent scientific research. This compound, which belongs to the class of polyketides, has been extensively studied for its potential applications in various fields, including medicine and biotechnology. The name Desmycosin itself suggests its origin from the genus Desmospora, a group of fungi known for producing diverse bioactive compounds.
The discovery of Desmycosin was a milestone in natural product chemistry. Researchers isolated this compound from the fermentation broth of Desmospora flexuosa, a soil-dwelling fungus. Its structure, which includes a unique combination of aromatic and aliphatic moieties, makes it stand out among other polyketides. The compound's structure has been elucidated through advanced spectroscopic techniques, including NMR and mass spectrometry, revealing its intricate architecture.
Desmycosin's biological activity has been a focal point of recent studies. Preclinical experiments have demonstrated its potent anti-inflammatory properties, making it a promising candidate for treating inflammatory diseases such as arthritis and dermatitis. Additionally, research has shown that Desmycosin exhibits significant antimicrobial activity against various bacterial and fungal pathogens. This dual functionality underscores its potential as a multi-target therapeutic agent.
The synthesis of Desmycosin has also been a topic of interest. While the natural production via fungal fermentation remains the primary method, chemists have explored semi-synthetic routes to modify its structure for enhanced bioavailability and efficacy. These efforts have led to the development of derivatives with improved pharmacokinetic profiles, paving the way for future clinical trials.
In terms of applications, Desmycosin's potential extends beyond medicine. Its anti-inflammatory properties make it a valuable ingredient in cosmetic formulations aimed at reducing skin inflammation and promoting wound healing. Furthermore, its antimicrobial activity could be harnessed in food preservation technologies to extend shelf life and ensure food safety.
The latest research on Desmycosin has also delved into its mechanism of action at the molecular level. Studies using advanced computational models have revealed that the compound interacts with key inflammatory pathways, such as the NF-κB pathway, thereby inhibiting the production of pro-inflammatory cytokines. This understanding is crucial for designing targeted therapies with fewer side effects.
In conclusion, Desmycosin, with its unique chemical structure and diverse biological activities, represents a valuable asset in the realm of natural products. As research continues to uncover its full potential, this compound holds promise for addressing unmet medical needs and contributing to innovative solutions in various industries.
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